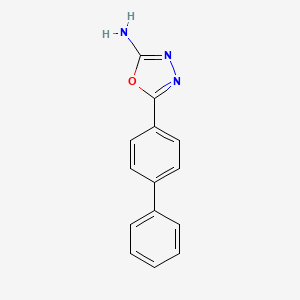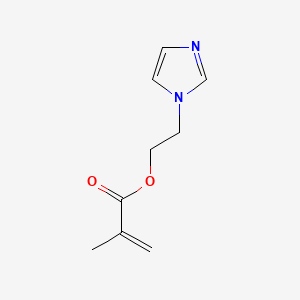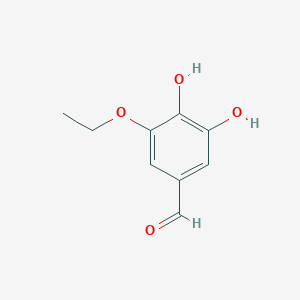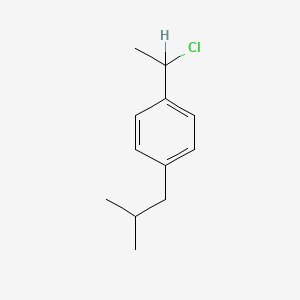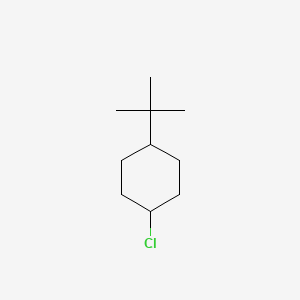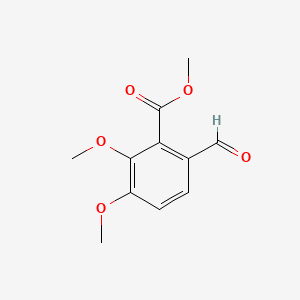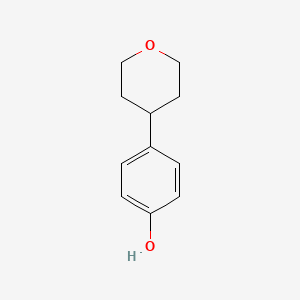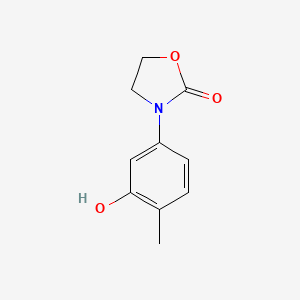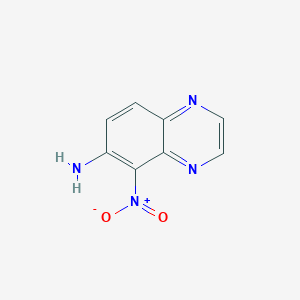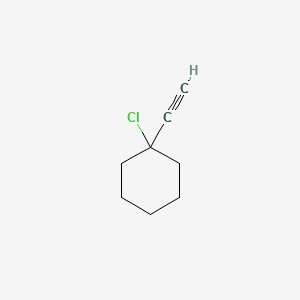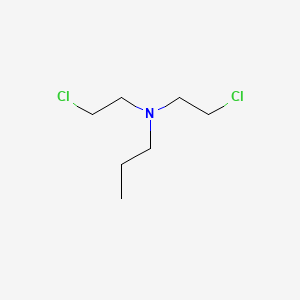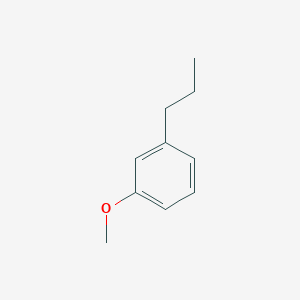
MEK Inhibitor II
Übersicht
Beschreibung
Seine chemische Struktur besteht aus einem Pyrrolidin-2,5-dion-Ring, der mit einem Naphthalinkern mit einem Chlor-Substituenten verschmolzen ist . Als Inhibitor spielt es eine entscheidende Rolle bei der Modulation von zellulären Signalwegen.
Wirkmechanismus
Target of Action
MEK Inhibitor II primarily targets the mitogen-activated protein kinase kinases (MAPKK) enzymes, specifically MEK1 and MEK2 . These enzymes are integral members of the MAPK/ERK signaling pathway, which plays a crucial role in regulating cellular functions such as proliferation, survival, and differentiation .
Mode of Action
This compound interacts with its targets, MEK1 and/or MEK2, by binding to them and inhibiting their function . This inhibition is achieved through allosteric binding, which prevents either MEK1 alone or both MEK1 and MEK2 from functioning . The selectivity of MEK inhibitors is due to their binding to a unique site near the ATP binding pocket of the protein kinase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is often overactive in some cancers . By inhibiting MEK1 and MEK2, this compound disrupts this pathway, leading to changes in cell proliferation and survival .
Pharmacokinetics
MEK inhibitors, including this compound, are primarily oral agents requiring daily or twice daily dosing, and are metabolized by the liver’s cytochrome P450 system . The pharmacokinetics of MEK inhibitors can vary, but generally, they are absorbed rapidly and eliminated at a medium speed after drug withdrawal .
Result of Action
The inhibition of MEK-dependent cell signaling by this compound leads to cell death and the inhibition of tumor growth . This makes MEK inhibitors a potential treatment for cancers, especially those induced by RAS/RAF dysfunction . Moreover, ocular toxicities are a known class effect of MEK inhibitor therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of MEK inhibitors is differentially regulated by upstream activation of RAS as opposed to BRAF . Understanding these factors is crucial for optimizing the use of MEK inhibitors in cancer treatment .
Biochemische Analyse
Biochemical Properties
MEK Inhibitor II targets the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis . It interacts with enzymes such as Raf1 and ERK1, but only at much higher concentrations . The nature of these interactions is inhibitory, with this compound preventing these enzymes from performing their usual functions within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the growth of many tumor cells bearing a BRAF mutation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the Ras/Raf/MEK/ERK signaling pathway . It binds to MEK1 and MEK2 enzymes, inhibiting their activity and thereby preventing the downstream activation of ERK . This results in changes in gene expression and can lead to the induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While ocular effects are common, generally emerging during the first days to weeks of treatment, the majority are either asymptomatic or have minimal visual impact and are benign, resolving without intervention or the need to reduce or stop this compound therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in mice, a 50% –80% reduction of MEK activity was sufficient to reduce influenza virus titer in the lungs by more than 90% . The period of reduced phosphorylated extracellular-signal regulated kinase (pERK), a measure of MEK inhibition, was maintained even after elimination of this compound from plasma, suggesting a sustained effect on MEK consistent with regulatory effects or a slow off-rate .
Metabolic Pathways
This compound is involved in the Ras/Raf/MEK/ERK signaling pathway, a critical metabolic pathway in cells . This pathway regulates a variety of cellular activities, including cell proliferation, survival, differentiation, and motility .
Subcellular Localization
Given its role in inhibiting the MEK enzymes, it is likely that it localizes to the areas of the cell where these enzymes are found, such as the cytoplasm .
Vorbereitungsmethoden
Die Syntheserouten für NSC-686549 umfassen die folgenden Schritte:
Bildung eines Schlüsselintermediats: Ausgehend von kommerziell erhältlichen Vorläufern wird ein Schlüsselintermediat synthetisiert.
Cyclisierung: Das Schlüsselintermediat unterliegt einer Cyclisierung, um den Pyrrolidin-2,5-dion-Ring zu bilden.
Chlorierung: Der Naphthalinkern wird chloriert, um den Chlor-Substituenten einzuführen.
Endgültige Assemblierung: Das chlorierte Naphthalin und das Pyrrolidin-2,5-dion werden zu NSC-686549 kombiniert.
Industrielle Produktionsmethoden beinhalten in der Regel großtechnische Synthese unter optimierten Bedingungen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
NSC-686549 nimmt an verschiedenen chemischen Reaktionen teil:
Oxidation: Es kann Oxidationsreaktionen eingehen, die möglicherweise zur Bildung neuer funktioneller Gruppen führen.
Reduktion: Reduktionsprozesse können seine chemischen Eigenschaften verändern.
Substitution: Substitutionsreaktionen können an der Chlorposition auftreten. Häufige Reagenzien sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Amine).
Hauptprodukte dieser Reaktionen sind Derivate mit veränderten funktionellen Gruppen oder Stereochemie.
Wissenschaftliche Forschungsanwendungen
NSC-686549 findet Anwendungen in verschiedenen wissenschaftlichen Disziplinen:
Chemie: Es dient als wertvolles Werkzeug zur Untersuchung von Kinasehemmung und Signaltransduktionswegen.
Biologie: Forscher verwenden es, um Zellwachstum, -proliferation und -apoptose zu untersuchen.
Medizin: Sein Potenzial als Antikrebsmittel wird aufgrund seiner Auswirkungen auf die Zellzyklusregulation untersucht.
Industrie: Pharmaunternehmen können es in der Medikamentenforschung und -entwicklung einsetzen.
5. Wirkmechanismus
NSC-686549 zielt in erster Linie auf MEK (MAPK/ERK-Kinase), eine dualspezifische Proteinkinase ab. Nach Ligandenbindung (z. B. Wachstumsfaktoren) löst die RAS-Aktivierung den MAP-Kinase-Signalweg aus. NSC-686549 hemmt MEK, unterbricht die nachgeschaltete Signalübertragung und beeinflusst das Zellverhalten .
Vergleich Mit ähnlichen Verbindungen
Während NSC-686549 strukturelle Merkmale mit anderen MEK-Inhibitoren teilt, unterscheidet es sich durch sein einzigartiges chemisches Gerüst. Ähnliche Verbindungen umfassen Trametinib, Cobimetinib und Binimetinib.
Eigenschaften
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSWJNGTWVFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327788 | |
| Record name | MEK Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623163-52-0 | |
| Record name | MEK Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


